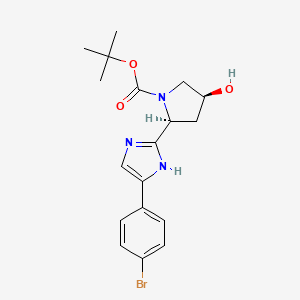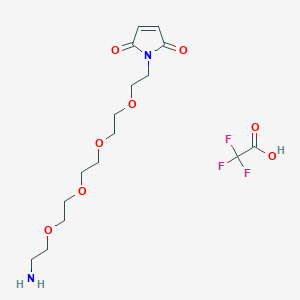![molecular formula C6H6N4Na2O5P2 B11827747 Disodium;imidazol-1-yl-[imidazol-1-yl(oxido)phosphoryl]oxyphosphinate](/img/structure/B11827747.png)
Disodium;imidazol-1-yl-[imidazol-1-yl(oxido)phosphoryl]oxyphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium P1,P2-di(1-imidazolyl)pyrophosphate is a chemical compound with the molecular formula C6H9N4NaO5P2. It is known for its unique structure, which includes two imidazole rings attached to a pyrophosphate backbone. This compound is often used in various scientific research applications due to its distinctive properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium P1,P2-di(1-imidazolyl)pyrophosphate can be synthesized through a multi-step process involving the reaction of imidazole with pyrophosphoric acid. The reaction typically requires anhydrous conditions and the presence of a strong base such as sodium hydroxide to facilitate the formation of the disodium salt. The reaction is carried out under an inert atmosphere, such as argon, to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of disodium P1,P2-di(1-imidazolyl)pyrophosphate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium P1,P2-di(1-imidazolyl)pyrophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can yield various imidazole-substituted pyrophosphates .
Wissenschaftliche Forschungsanwendungen
Disodium P1,P2-di(1-imidazolyl)pyrophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphate metabolism.
Medicine: Research is ongoing into its potential use as a therapeutic agent for diseases related to phosphate metabolism.
Industry: It is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs)
Wirkmechanismus
The mechanism of action of disodium P1,P2-di(1-imidazolyl)pyrophosphate involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can coordinate with metal ions, influencing the activity of metalloenzymes. The pyrophosphate backbone can mimic natural phosphate groups, allowing the compound to act as a competitive inhibitor of enzymes involved in phosphate metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium pyrophosphate: Lacks the imidazole rings, making it less versatile in coordination chemistry.
Imidazole: Does not contain the pyrophosphate backbone, limiting its applications in phosphate metabolism studies.
Bis-imidazolyl derivatives: Similar structure but may have different substituents on the imidazole rings, affecting their reactivity and applications.
Uniqueness
Disodium P1,P2-di(1-imidazolyl)pyrophosphate is unique due to its combination of imidazole rings and pyrophosphate backbone, providing a versatile platform for various chemical reactions and applications. Its ability to coordinate with metal ions and mimic natural phosphate groups makes it particularly valuable in both chemical and biological research .
Eigenschaften
Molekularformel |
C6H6N4Na2O5P2 |
|---|---|
Molekulargewicht |
322.06 g/mol |
IUPAC-Name |
disodium;imidazol-1-yl-[imidazol-1-yl(oxido)phosphoryl]oxyphosphinate |
InChI |
InChI=1S/C6H8N4O5P2.2Na/c11-16(12,9-3-1-7-5-9)15-17(13,14)10-4-2-8-6-10;;/h1-6H,(H,11,12)(H,13,14);;/q;2*+1/p-2 |
InChI-Schlüssel |
LEQQDTSSJZFCNI-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CN(C=N1)P(=O)([O-])OP(=O)(N2C=CN=C2)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827680.png)
![1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone](/img/structure/B11827686.png)

![N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11827696.png)
![Tert-butyl 4-carbamoyl-2-(methylsulfonyl)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11827697.png)





![1-[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanamine](/img/structure/B11827735.png)
![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11827738.png)
![6-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827745.png)
